Finafloxacin

Descripción general

Descripción

La finafloxacina es un antibiótico fluoroquinolónico conocido por su actividad antibacteriana de amplio espectroEste compuesto se comercializa bajo el nombre comercial Xtoro y fue aprobado por la Administración de Alimentos y Medicamentos de los Estados Unidos en diciembre de 2014 .

Aplicaciones Científicas De Investigación

La finafloxacina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la reactividad de las fluoroquinolonas y para desarrollar nuevas metodologías sintéticas.

Biología: Se investiga por sus efectos sobre la replicación y los mecanismos de reparación del ADN bacteriano.

Medicina: Se utiliza principalmente para tratar infecciones bacterianas, especialmente aquellas resistentes a otros antibióticos. También se estudia por su posible uso en el tratamiento de otros tipos de infecciones.

Industria: Se emplea en el desarrollo de nuevos agentes antibacterianos y en la formulación de productos farmacéuticos

Mecanismo De Acción

La finafloxacina ejerce sus efectos antibacterianos inhibiendo las enzimas topoisomerasa tipo II bacterianas, específicamente la ADN girasa y la topoisomerasa IV. Estas enzimas son cruciales para la replicación, transcripción, reparación y recombinación del ADN bacteriano. Al inhibir estas enzimas, la finafloxacina evita que las bacterias repliquen y reparen su ADN, lo que lleva a la muerte de las células bacterianas .

Safety and Hazards

Finafloxacin may cause genetic defects and is suspected of damaging fertility or the unborn child . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de la finafloxacina implica múltiples pasos, comenzando con la preparación de la estructura central de quinolona. Los pasos clave incluyen:

Formación del núcleo de quinolona: Esto se logra típicamente a través de una reacción de ciclación que involucra un derivado de anilina y un β-ceto éster.

Introducción del grupo flúor: La fluoración se lleva a cabo utilizando reactivos como el trifluoruro de dietilaminosulfuro (DAST) o agentes fluorantes similares.

Formación del anillo de oxazina: Esto implica la reacción del intermedio con una amina apropiada y un aldehído en condiciones ácidas para formar el anillo de hexahidropirrolo[3,4-b][1,4]oxazina.

Métodos de Producción Industrial

La producción industrial de finafloxacina sigue rutas sintéticas similares pero se optimiza para la fabricación a gran escala. Esto incluye el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y los rendimientos, así como la implementación de técnicas de purificación como la cristalización y la cromatografía para garantizar la alta pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

La finafloxacina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esto puede ocurrir en el núcleo de quinolona, lo que lleva a la formación de varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar el anillo de oxazina u otros grupos funcionales.

Sustitución: Las reacciones de sustitución nucleofílica son comunes, especialmente en los grupos flúor y ciano.

Reactivos y Condiciones Comunes

Oxidación: Reactivos como el permanganato de potasio o el peróxido de hidrógeno en condiciones ácidas o básicas.

Reducción: Hidrogenación catalítica utilizando paladio sobre carbono o reducción química utilizando borohidruro de sodio.

Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados de finafloxacina con propiedades antibacterianas modificadas. Estos derivados a menudo se exploran para mejorar la eficacia o reducir los efectos secundarios .

Comparación Con Compuestos Similares

La finafloxacina es única entre las fluoroquinolonas debido a su actividad mejorada en ambientes ácidos, lo que es beneficioso para el tratamiento de infecciones en fluidos corporales ácidos. Los compuestos similares incluyen:

Ciprofloxacina: Otra fluoroquinolona con actividad de amplio espectro pero menos efectiva en condiciones ácidas.

Levofloxacina: Conocida por su eficacia contra infecciones respiratorias pero también menos efectiva en ambientes ácidos.

Moxifloxacina: Tiene un espectro de actividad más amplio pero se asocia con más efectos secundarios en comparación con la finafloxacina

La finafloxacina destaca por sus propiedades farmacocinéticas específicas y su eficacia en el tratamiento de infecciones en entornos desafiantes.

Propiedades

IUPAC Name |

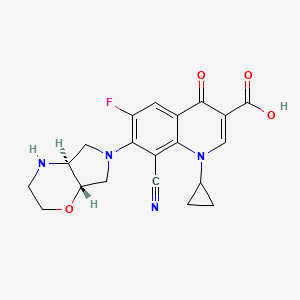

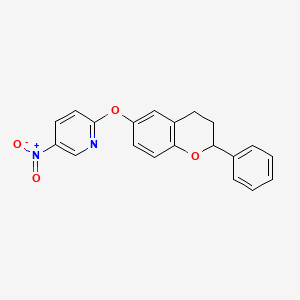

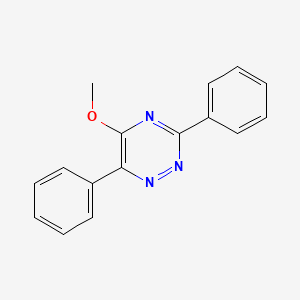

7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O4/c21-14-5-11-17(25(10-1-2-10)7-13(19(11)26)20(27)28)12(6-22)18(14)24-8-15-16(9-24)29-4-3-23-15/h5,7,10,15-16,23H,1-4,8-9H2,(H,27,28)/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMHQCNFKNMJAV-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4CC5C(C4)OCCN5)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4C[C@H]5[C@H](C4)OCCN5)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10175096 | |

| Record name | Finafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Finafloxacin is a fluoroquinolone antibiotic, which selectively inhibit bacterial type II topoisomerase enzymes, DNA gyrase and topoisomerase IV, which are required for bacterial DNA replication, transcription, repair and recombination. | |

| Record name | Finafloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09047 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

209342-40-5 | |

| Record name | Finafloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209342-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Finafloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209342405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Finafloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09047 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Finafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FINAFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D26OSN9Q4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of finafloxacin?

A1: this compound exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV [, ]. These enzymes are essential for bacterial DNA replication and repair, and their inhibition leads to bacterial cell death.

Q2: Does this compound exhibit enhanced activity in specific pH environments?

A2: Yes, a unique characteristic of this compound is its enhanced activity under acidic conditions (pH 5.0-6.5) [, , ]. While other fluoroquinolones lose potency in acidic environments, this compound maintains and even surpasses its activity at lower pH levels.

Q3: How does this pH-dependent activity benefit its therapeutic potential?

A3: Many infection sites, such as intracellular compartments, abscesses, and the urinary tract, can become acidic. This compound's enhanced activity in these environments makes it a promising candidate for treating infections where other fluoroquinolones might be less effective [, , , ].

Q4: What is the molecular structure of this compound?

A4: this compound is a 8-cyano-fluoroquinolone with a zwitterionic chemical structure [, ]. Its structure allows it to target both DNA gyrase and topoisomerase IV, contributing to its broad antibacterial spectrum.

Q5: What is the in vitro activity of this compound against common bacterial pathogens?

A5: this compound demonstrates broad-spectrum activity against various Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics [, , ]. Studies have shown its effectiveness against Staphylococcus aureus (including methicillin-resistant strains), Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and others.

Q6: Is this compound effective against bacteria residing in acidic environments like macrophages?

A6: Yes, studies have demonstrated that this compound exhibits potent bactericidal activity against Burkholderia pseudomallei within macrophages [, , ]. Its enhanced activity at acidic pH, typical of the intracellular environment, contributes to this efficacy.

Q7: What animal models have been used to investigate the efficacy of this compound?

A7: Researchers have utilized various animal models, including murine models, to evaluate this compound's efficacy against infections caused by Burkholderia pseudomallei, Francisella tularensis, Yersinia pestis, and Coxiella burnetii [, , , , , , ]. These studies have demonstrated its potential as a therapeutic for various infectious diseases.

Q8: Have there been clinical trials conducted with this compound?

A8: Yes, this compound has undergone phase II clinical trials for the treatment of complicated urinary tract infections and acute pyelonephritis [, , ]. These trials have indicated promising efficacy and a favorable safety profile.

Q9: What about its use in treating Helicobacter pylori infections?

A9: In vitro studies have shown that this compound possesses good activity against Helicobacter pylori, especially at the acidic pH found in the stomach [, ]. This suggests its potential use for treating H. pylori infections, though further clinical evaluation is necessary.

Q10: What are the known mechanisms of resistance to this compound?

A10: Similar to other fluoroquinolones, resistance to this compound can arise from mutations in the genes encoding DNA gyrase and topoisomerase IV [, ]. Additionally, efflux pumps, which expel the drug from bacterial cells, can contribute to resistance.

Q11: Is this compound susceptible to efflux by bacterial pumps?

A11: While this compound demonstrates a lesser degree of susceptibility to efflux compared to other fluoroquinolones, it can still be extruded by certain pumps, such as the BpeEF-OprC pump in Burkholderia pseudomallei []. This suggests that efflux mechanisms could potentially contribute to resistance.

Q12: What is the pharmacokinetic profile of this compound in humans?

A12: this compound is well absorbed after oral administration, achieving plasma concentrations comparable to other fluoroquinolones []. It exhibits a half-life of approximately 10 hours and is primarily eliminated via renal excretion.

Q13: How do the pharmacokinetic properties of this compound relate to its dosing regimen?

A13: The pharmacokinetic parameters of this compound support once-daily dosing []. Its relatively long half-life allows for sustained drug concentrations, potentially improving efficacy and reducing the risk of resistance development.

Q14: Have there been any studies on the pharmacodynamics of this compound?

A14: Yes, pharmacodynamic studies have been conducted to assess the relationship between this compound's exposure and its antibacterial effect []. These studies are crucial for optimizing dosage regimens and maximizing clinical efficacy.

Q15: Are there specific drug delivery strategies being explored for this compound?

A15: While not explicitly mentioned in the provided articles, research on optimizing drug delivery for this compound could enhance its efficacy and target specific infection sites more effectively.

Q16: What are the future directions for this compound research?

A16: Further investigations into this compound's efficacy against a broader range of pathogens, its long-term safety profile, and the potential for resistance development are crucial. Exploring novel drug delivery strategies and identifying biomarkers for treatment response could also be beneficial.

Q17: Has there been any research on this compound's impact on bacterial biofilms?

A17: Yes, one study found that this compound demonstrates good activity against biofilm-forming Escherichia coli []. This suggests its potential use in treating biofilm-associated infections, which are notoriously difficult to eradicate.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4-Bis[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]pentanoic acid](/img/structure/B1662449.png)

![8-[5-(Diethylamino)pentylamino]quinolin-6-ol](/img/structure/B1662457.png)

![N-[5-(2-imidazo[1,2-a]pyrimidinyl)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B1662458.png)